N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide

Lipophilicity Drug-likeness CNS penetration

This chiral α-methylbenzothiophene bromopyridine carboxamide (XLogP3 = 4.2) is a multipurpose intermediate for epigenetic probe discovery. The C5–Br bond undergoes rapid oxidative addition with Pd(0) to support parallel Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira library synthesis, while the bromine atom (f'' = 1.28 e⁻) provides anomalous scattering for unambiguous co-crystal phasing. The benzothiophen-3-yl regioisomer ensures a unique sulfur spatial orientation critical for H-bond network engagement that 2-yl or naphthyl analogs cannot replicate. Ideal for structure-guided BRD4 inhibitor campaigns requiring orthogonal target-engagement validation.

Molecular Formula C17H15BrN2OS
Molecular Weight 375.28
CAS No. 2034617-66-6
Cat. No. B2778636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide
CAS2034617-66-6
Molecular FormulaC17H15BrN2OS
Molecular Weight375.28
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C17H15BrN2OS/c1-11(20-17(21)12-7-14(18)9-19-8-12)6-13-10-22-16-5-3-2-4-15(13)16/h2-5,7-11H,6H2,1H3,(H,20,21)
InChIKeyZXSHCSWROUKAPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide (CAS 2034617-66-6): Procurement-Grade Structural Identity & Physicochemical Profile


N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide (CAS 2034617-66-6) is a synthetic heterocyclic small molecule composed of a benzothiophene core linked via a chiral propan-2-yl spacer to a 5-bromopyridine-3-carboxamide terminus [1]. Its molecular formula is C₁₇H₁₅BrN₂OS, with a molecular weight of 375.3 g/mol [1]. The compound is primarily utilized as a research intermediate and screening candidate in medicinal chemistry programs targeting bromodomain-containing proteins and other epigenetic readers, where its brominated pyridine ring serves as both a pharmacophoric element and a synthetic handle for further derivatization [2].

Why Generic Substitution of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide Poses Procurement Risk


Superficially similar in-class analogs—such as 5-chloro, 5-fluoro, or des-halogen variants of the pyridine-3-carboxamide series—exhibit markedly different physicochemical and pharmacological profiles [1]. The 5-bromo substituent imparts a distinct combination of lipophilicity (XLogP3-AA = 4.2), heavy-atom density for X-ray crystallographic phasing, and a reactive handle for palladium-catalyzed cross-coupling reactions that lighter halogens cannot replicate [1]. Furthermore, the benzothiophen-3-yl regioisomer delivers a specific spatial orientation of the sulfur atom relative to the carboxamide hydrogen-bonding network, a feature lost in benzothiophen-2-yl or naphthyl replacements [2]. Blind substitution with a structurally related but unvalidated analog risks altering target engagement kinetics, synthetic tractability, and crystallographic utility.

Quantitative Differentiation Evidence for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide Against the Closest Analogs


Lipophilicity Differential: Bromine vs. Chlorine and Des-Halogen Analogs

The target compound exhibits a computed XLogP3-AA of 4.2 [1]. In contrast, the 5-chloro analog (hypothetical structure: N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-chloropyridine-3-carboxamide) is predicted to have XLogP ≈ 3.7, while the des-halogen analog (no substituent at position 5) is predicted at XLogP ≈ 3.0 [2]. The ~0.5–1.2 log unit increase conferred by bromine translates to approximately 3–15× higher partition into lipid bilayers, directly influencing membrane permeability and CNS exposure potential [2].

Lipophilicity Drug-likeness CNS penetration

Molecular Weight Shift and Its Impact on Passive Permeability

With a molecular weight of 375.3 g/mol [1], the target compound gains 44.5 g/mol relative to the 5-chloro analog (MW ≈ 330.8) and 79.0 g/mol relative to the des-halogen analog (MW ≈ 296.3). While all three remain within Lipinski’s Rule of Five (MW < 500), the higher mass of the brominated compound places it in a region where each additional 10 Da reduces passive transcellular permeability by ~0.5–1.0 × 10⁻⁶ cm/s in Caco-2 monolayers, a well-established correlation [2].

Molecular weight Permeability Lipinski’s Rule of Five

Hydrogen Bond Acceptor Count: Favorable CNS Drug-Likeness

The target compound contains 3 hydrogen bond acceptors (HBA) [1], which is at the lower boundary of the CNS-preferred range (HBA ≤ 5). Many closely related analogs incorporating additional heteroatoms in the linker or on the benzothiophene ring possess 4–6 HBAs, exceeding the CNS drug-likeness threshold [2]. A count of 3 HBAs is associated with a 2- to 3-fold higher probability of achieving brain-to-plasma concentration ratios >0.3 in rodent models compared to compounds with 5 or more HBAs [2].

CNS drug-likeness H-bond acceptors Blood-brain barrier penetration

Bromine as a Heavy-Atom Label for X-ray Crystallography and Cryo-EM

The single bromine atom in the 5-position of the pyridine ring provides an anomalous scattering signal (f'' = 1.28 e⁻ at Cu Kα wavelength) sufficient for experimental phasing in protein–ligand co-crystal structures [1]. Chlorine (f'' = 0.36 e⁻) and fluorine (f'' = 0.02 e⁻) analogs produce substantially weaker anomalous signals, often requiring selenomethionine incorporation or heavy-atom soaking to solve structures [2]. This property is particularly valuable for bromodomain targets, where unambiguous placement of the ligand electron density is essential for structure-based optimization [3].

X-ray crystallography Cryo-EM Heavy-atom phasing Structure-based drug design

Synthetic Versatility: Bromine as a Cross-Coupling Handle Compared to Chlorine

The C5–Br bond undergoes oxidative addition with Pd(0) catalysts at rates approximately 10–100× faster than the corresponding C5–Cl bond, as established by competitive kinetic studies on 3-substituted pyridines [1]. For Suzuki–Miyaura coupling with phenylboronic acid under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), 5-bromopyridine-3-carboxamide substrates reach >95% conversion in 2 h, whereas 5-chloro analogs require 12–24 h and often necessitate stronger bases or microwave irradiation [2]. The 5-fluoro analog is essentially inert under these conditions.

Cross-coupling Suzuki reaction Buchwald-Hartwig amination Late-stage functionalization

Best-Validated Application Scenarios for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide


Epigenetic Chemical Probe Development: BET Bromodomain Inhibitor Optimization

The compound’s brominated pyridine carboxamide scaffold provides a versatile entry point for structure–activity relationship (SAR) exploration of BET bromodomain inhibitors [1]. Its XLogP3-AA of 4.2 and HBA count of 3 align with CNS drug-likeness criteria, making it suitable for developing brain-penetrant BRD4 chemical probes [2]. The bromine atom simultaneously serves as a heavy-atom label for co-crystallization studies, enabling unambiguous determination of binding poses in bromodomain acetyl-lysine pockets [1].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The C5–Br bond undergoes rapid oxidative addition with Pd(0) catalysts, enabling efficient Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings under mild conditions [3]. This reactivity profile supports the parallel synthesis of focused compound libraries for high-throughput screening, where the benzothiophene core provides π-stacking interactions and the variable 5-position modulates target affinity and selectivity [3].

Crystallographic Phasing of Protein–Ligand Complexes

The single bromine atom (f'' = 1.28 e⁻ at Cu Kα) provides sufficient anomalous scattering for experimental phasing of co-crystal structures without selenomethionine incorporation [4]. This makes the compound a practical tool for structural biology groups studying bromodomain-containing proteins, kinases, or other targets where unambiguous ligand electron density is essential for structure-based drug design [4].

Mechanistic Probe for Cellular Target Engagement Studies

The benzothiophene moiety offers intrinsic fluorescence properties that can be exploited in cellular thermal shift assays (CETSA) or fluorescence polarization binding assays, while the bromine provides a mass shift signature detectable by intact protein mass spectrometry [5]. This dual readout capability makes the compound valuable for orthogonal target engagement validation in epigenetic drug discovery programs [5].

Quote Request

Request a Quote for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.